molecular formula C27H26FN3OS B1678719 Diacylglycerol kinase inhibitor i CAS No. 93076-89-2

Diacylglycerol kinase inhibitor i

Cat. No. B1678719
CAS RN: 93076-89-2
M. Wt: 459.6 g/mol
InChI Key: MFVJXLPANKSLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R 59-022 is a chemical compound known for its role as a diacylglycerol kinase inhibitor. It is also recognized as a 5-hydroxytryptamine receptor antagonist and an activator of protein kinase C.

Scientific Research Applications

R 59-022 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study diacylglycerol kinase activity and protein kinase C activation.

    Biology: It is employed in research on cellular signaling pathways, particularly those involving diacylglycerol and protein kinase C.

    Medicine: It has potential therapeutic applications in the treatment of diseases involving dysregulated diacylglycerol kinase activity, such as cancer and viral infections.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

R 59-022 exerts its effects by inhibiting diacylglycerol kinase, an enzyme involved in the phosphorylation of diacylglycerol to phosphatidic acid. This inhibition leads to an accumulation of diacylglycerol, which activates protein kinase C. The activation of protein kinase C triggers various downstream signaling pathways, resulting in cellular responses such as increased platelet aggregation and inhibition of viral entry .

Biochemical Analysis

Biochemical Properties

Diacylglycerol Kinase Inhibitor I interacts with DGK, inhibiting its activity with an IC50 value of 2.8 µM . This inhibition prevents the phosphorylation of DAG to PA . It also acts as a 5-HT Receptor antagonist and can activate protein kinase C (PKC) . The compound potentiates thrombin-induced diacylglycerol production in platelets and inhibits phosphatidic acid production in neutrophils .

Cellular Effects

The inhibition of DGK by this compound has several effects on cellular processes. It enhances the activation, proliferation, migration, and effector function of adaptive and innate immune cells . It also increases retrograde transport but has little impact on recycling or degradation . The inhibitor treatment strongly affects endosome morphology, increasing endosomal tubulation and size .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of DGK, thereby preventing the conversion of DAG to PA . This inhibition disrupts the balance between these two lipid second messengers, leading to an increase in DAG levels and a decrease in PA levels . This alteration in lipid balance can affect various signaling pathways, including those involving PKC and RasGRP .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For example, the inhibitor treatment strongly affects endosome morphology, increasing endosomal tubulation and size

Dosage Effects in Animal Models

In animal disease models, DGKα inhibitors, which include this compound, limit CD8+ expansion and immune-mediated tissue damage

Metabolic Pathways

This compound is involved in the phosphoinositide signaling pathway . It inhibits DGK, which mediates the conversion of DAG to PA, a key step in this pathway

Transport and Distribution

It is known that the inhibitor treatment strongly affects endosome morphology, suggesting that it may influence the localization or accumulation of certain cellular components .

Subcellular Localization

Given its role in inhibiting DGK, it is likely that it localizes to areas where DGK is active, such as the plasma membrane

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of R 59-022 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

R 59-022 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of R 59-022 .

Comparison with Similar Compounds

R 59-022 is unique in its dual role as a diacylglycerol kinase inhibitor and a 5-hydroxytryptamine receptor antagonist. Similar compounds include:

These compounds share some similarities with R 59-022 but differ in their specific biological activities and mechanisms of action.

properties

IUPAC Name

6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVJXLPANKSLLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239254
Record name R 59022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93076-89-2
Record name R 59022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093076892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R 59022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-59-022
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF550QIT3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diacylglycerol kinase inhibitor i
Reactant of Route 2
Reactant of Route 2
Diacylglycerol kinase inhibitor i
Reactant of Route 3
Diacylglycerol kinase inhibitor i
Reactant of Route 4
Reactant of Route 4
Diacylglycerol kinase inhibitor i
Reactant of Route 5
Diacylglycerol kinase inhibitor i
Reactant of Route 6
Diacylglycerol kinase inhibitor i

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.